molecular formula C4H4N2S B145421 2-Mercaptopyrimidine CAS No. 131242-36-9

2-Mercaptopyrimidine

Cat. No. B145421
M. Wt: 112.16 g/mol
InChI Key: HBCQSNAFLVXVAY-UHFFFAOYSA-N
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Patent
US04151288

Procedure details

A mixture of 2-mercaptopyrimidine (5.6 g.) and 3-bromopropylphthalimide (13.4 g.) in ethanol (100 ml.) containing sodium (1.15 g.) was heated under reflux for 20 hours affording 2-(3-phthalimidopropylthio)pyrimidine, m.p. 81.5°-82.5° (from ethanol-water).
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:7]=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:9][CH2:10][CH2:11][C:12]1C=C[CH:20]=[C:14]2[C:15]([NH:17][C:18](=[O:19])[C:13]=12)=O.[Na].[CH2:24]([OH:26])[CH3:25].O>C(O)C>[C:18]1(=[O:19])[N:17]([CH2:15][CH2:14][CH2:20][S:1][C:2]2[N:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[C:24](=[O:26])[C:25]2=[CH:9][CH:10]=[CH:11][CH:12]=[C:13]12 |f:3.4,^1:22|

Inputs

Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O.O
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
SC1=NC=CC=N1
Name
Quantity
13.4 g
Type
reactant
Smiles
BrCCCC1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1.15 g
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCCSC1=NC=CC=N1)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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